N,N-bis(2-chloroethyl)-7-methyl-2-phenyl-1,8-naphthyridin-4-amine
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Overview
Description
N,N-bis(2-chloroethyl)-7-methyl-2-phenyl-1,8-naphthyridin-4-amine is a synthetic organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes two chloroethyl groups, a methyl group, and a phenyl group attached to a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-7-methyl-2-phenyl-1,8-naphthyridin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-aminopyridine derivatives and suitable aldehydes or ketones.
Introduction of the Chloroethyl Groups: The chloroethyl groups are introduced via alkylation reactions using reagents like 2-chloroethylamine hydrochloride.
Attachment of the Methyl and Phenyl Groups: The methyl and phenyl groups are introduced through Friedel-Crafts alkylation and acylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-chloroethyl)-7-methyl-2-phenyl-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: Under specific conditions, the compound can undergo cyclization reactions to form cyclic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the naphthyridine core.
Scientific Research Applications
N,N-bis(2-chloroethyl)-7-methyl-2-phenyl-1,8-naphthyridin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-bis(2-chloroethyl)-7-methyl-2-phenyl-1,8-naphthyridin-4-amine involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and inhibition of DNA replication and transcription. This can result in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy. The compound may also interact with specific molecular targets and pathways involved in cell signaling and regulation.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-chloroethyl)methylamine: A related compound with similar chloroethyl groups but lacking the naphthyridine core.
Tris(2-chloroethyl)amine: Another nitrogen mustard compound with three chloroethyl groups.
Carmustine: An alkylating agent used in chemotherapy with a similar mechanism of action involving DNA cross-linking.
Uniqueness
N,N-bis(2-chloroethyl)-7-methyl-2-phenyl-1,8-naphthyridin-4-amine is unique due to its naphthyridine core, which imparts distinct chemical and biological properties
Properties
CAS No. |
91860-18-3 |
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Molecular Formula |
C19H19Cl2N3 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-7-methyl-2-phenyl-1,8-naphthyridin-4-amine |
InChI |
InChI=1S/C19H19Cl2N3/c1-14-7-8-16-18(24(11-9-20)12-10-21)13-17(23-19(16)22-14)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
InChI Key |
CSOWKJWYGFQORN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)N(CCCl)CCCl |
Origin of Product |
United States |
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